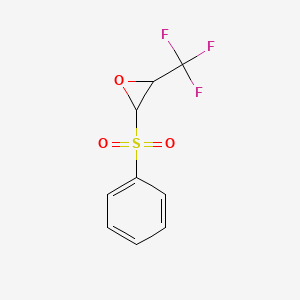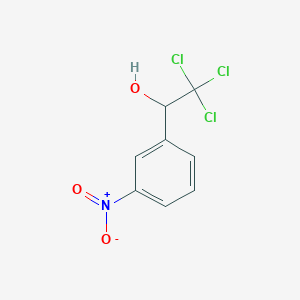![molecular formula C14H21N3 B8678680 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8678680.png)
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring substituted with a methyl group, which is connected to an indole moiety through a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized or obtained commercially. The methylation of piperazine can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to the Indole Moiety: The indole derivative is then synthesized separately. The connection between the piperazine and indole moieties is established through a nucleophilic substitution reaction. This involves the reaction of the methylated piperazine with an indole derivative that has a leaving group, such as a halide, at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or indole moieties can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, while the indole moiety can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olanzapine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Masitinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. Its combination of a piperazine ring and an indole moiety provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
特性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC名 |
4-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N3/c1-16-7-9-17(10-8-16)11-12-3-2-4-14-13(12)5-6-15-14/h2-4,15H,5-11H2,1H3 |
InChIキー |
ABZBUWYXTJHJKI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C3CCNC3=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8678643.png)









